Product packaging for 9-Azabicyclo[4.2.1]non-7-ene(Cat. No.:CAS No. 51787-59-8)

9-Azabicyclo[4.2.1]non-7-ene

Cat. No.: B14646509
CAS No.: 51787-59-8
M. Wt: 123.20 g/mol
InChI Key: BBISWXDOHPTYAD-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]non-7-ene is a highly valuable azabicyclic scaffold in advanced organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the synthesis of complex natural product analogues and pharmacologically active molecules. Its bridged bicyclic structure is a core framework found in a range of biologically active compounds, making it a subject of significant interest for drug discovery programs. The primary research application of this scaffold is in the construction of novel ligands for the nicotinic acetylcholine receptors (nAChRs) . These receptors are critical targets for understanding and treating various neurological disorders. Researchers utilize the 9-azabicyclo[4.2.1]nonane skeleton to develop potent and selective nAChR agonists and antagonists, which are instrumental in neuropharmacological studies for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia . The core structure is a key component in analogues of known alkaloids and synthetic molecules like UB-165, which are studied for their binding affinity and subtype selectivity at various nAChR subtypes . From a synthetic chemistry perspective, modern methods for accessing derivatives of 9-azabicyclo[4.2.1]nonane include efficient catalytic cycloaddition reactions. Notably, cobalt(I)-catalyzed [6π+2π]-cycloaddition of N-substituted azepines with alkynes provides a robust route to functionalized 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which can be further modified . This synthetic utility allows for the introduction of diverse functional groups and complex molecular architectures, such as steroidal metabolites, enabling the exploration of structure-activity relationships . This product is intended for research purposes only by qualified laboratory personnel. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the relevant safety data sheets (SDS) and handle the compound in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B14646509 9-Azabicyclo[4.2.1]non-7-ene CAS No. 51787-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51787-59-8

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

9-azabicyclo[4.2.1]non-7-ene

InChI

InChI=1S/C8H13N/c1-2-4-8-6-5-7(3-1)9-8/h5-9H,1-4H2

InChI Key

BBISWXDOHPTYAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)N2

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Azabicyclo 4.2.1 Non 7 Ene and Its Derivatives

Catalytic Cycloaddition Strategies

Transition metal-catalyzed cycloaddition reactions offer an effective pathway for the synthesis of the 9-azabicyclo[4.2.1]nonane core. semanticscholar.org These methods provide access to complex molecular architectures from simpler precursors, often with high efficiency and selectivity. Key strategies involve the use of cobalt, chromium, and palladium catalysts to facilitate the formation of the characteristic bicyclic framework.

A highly effective method for synthesizing substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes is the [6π + 2π] cycloaddition of N-substituted azepines with alkynes, catalyzed by a cobalt(I) complex. semanticscholar.orgresearcher.life This reaction is typically performed using a three-component catalytic system, Co(acac)₂ (dppe)/Zn/ZnI₂, which has proven successful for the cycloaddition of terminal alkynes to various N-substituted azepines. researcher.lifenih.govmdpi.com The process is generally carried out under mild thermal conditions, affording the desired azabicyclic products in high yields, ranging from 75% to 96%. researcher.lifemdpi.com This methodology represents a significant advancement in creating a diverse range of practically valuable 9-azabicyclo[4.2.1]nona-2,4,7-trienes. researcher.life

The cobalt(I)-catalyzed [6π + 2π] cycloaddition exhibits a broad substrate scope, accommodating various types of unsaturated partners.

Alkynes: The reaction is effective with functionally substituted terminal alkynes and 1,4-butynediol. nih.govmdpi.com A wide array of terminal alkynes containing nitrile, ester, acetyl, phthalimide, or sulfide (B99878) functional groups can be successfully employed. acs.org Symmetric 1,3-diynes also participate in the cycloaddition to produce 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (77–90%). semanticscholar.orgnih.gov

Dienes: The methodology has been extended to include terminal 1,2-dienes (allenes). The reaction of N-carbocholesteroxyazepine with terminal 1,2-dienes, including functionally substituted variants, yields substituted (E)-9-azabicyclo[4.2.1]nona-2,4-dienes in yields of 79–92%. semanticscholar.orgnih.gov

While the scope is broad, the literature primarily focuses on terminal alkynes, 1,3-diynes, and terminal 1,2-dienes. The limitations regarding sterically hindered or electronically demanding internal alkynes have not been extensively detailed in the provided sources.

Yields of Cobalt(I)-Catalyzed Cycloaddition with Various Substrates
Azepine PrecursorUnsaturated SubstrateProduct TypeYield Range (%)Reference
N-carbethoxyazepine / N-carbophenoxyazepineTerminal Alkynes9-azabicyclo[4.2.1]nona-2,4,7-triene75–96 researcher.life
N-carbocholesteroxyazepineFunctionally Substituted Terminal Alkynes9-azabicyclo[4.2.1]nona-2,4,7-triene79–95 nih.govmdpi.com
N-carbocholesteroxyazepineTerminal 1,2-Dienes(E)-9-azabicyclo[4.2.1]nona-2,4-diene79–92 semanticscholar.orgnih.gov
N-carbocholesteroxyazepineSymmetric 1,3-Diynes9-azabicyclo[4.2.1]nona-2,4,7-triene77–90 semanticscholar.orgnih.gov

The choice of the N-substituent on the azepine precursor is crucial for the reaction's success and the properties of the resulting product. Several N-substituted azepines have been successfully utilized in these cobalt-catalyzed cycloadditions.

N-carbethoxyazepine and N-carbophenoxyazepine: These were among the first precursors used in this catalytic system for reactions with terminal alkynes. researcher.life

N-carbocholesteroxyazepine: This precursor allows for the synthesis of 9-azabicyclo[4.2.1]nona-2,4,7-trienes that are covalently linked to cholesterol, a significant natural metabolite. nih.govmdpi.com This approach is valuable for creating hybrid molecules with potential pharmacological applications. mdpi.com

The use of these varied precursors demonstrates the versatility of the cobalt(I)-catalyzed cycloaddition for accessing a range of functionalized azabicyclic structures. researchgate.net

In the synthesis of 9-azabicyclo[4.2.1]nonane derivatives, controlling regioselectivity and stereochemistry is paramount. In the cobalt(I)-catalyzed cycloaddition of N-carbocholesteroxyazepine, the products are often formed as a 1:1 mixture of two N-(CO)O-cholesteryl rotamers. mdpi.com This phenomenon arises from the hindered rotation of the bulky substituent around the C-N bond. mdpi.com For cycloadditions involving terminal 1,2-dienes, the resulting 9-azabicyclo[4.2.1]nona-2,4-dienes are formed with an (E)-configuration for the exocyclic double bond. semanticscholar.orgnih.gov The available research highlights the formation of these specific isomers but does not elaborate extensively on achieving high diastereoselectivity beyond the formation of rotamers or specific geometric isomers.

An alternative approach to the 9-azabicyclo[4.2.1]nonane core involves the use of chromium(0) complexes. mdpi.com Historically, these methods have been based on the photoinduced cyclo-codimerization of tricarbonyl(η⁶-N-carboalkoxyazepine)chromium(0) with alkenes and alkynes. semanticscholar.orgmdpi.com These reactions are generally stoichiometric or "promoted" by the chromium complex rather than being truly catalytic. mdpi.com

While effective, these stoichiometric reactions have limitations. Truly catalytic versions of chromium-mediated cycloadditions are less common in the literature. semanticscholar.orgmdpi.com There are, however, a few reported examples of Cr(0)-catalyzed cycloaddition of N-carbomethoxyazepine and N-carbethoxyazepine with ethyl acrylate, demonstrating the potential for developing catalytic variants of this transformation. semanticscholar.orgsemanticscholar.orgmdpi.com

A distinct and powerful strategy for constructing the 9-azabicyclo[4.2.1]nonane framework is the intramolecular oxidative amination of aminocyclooct-4-enes, mediated by Palladium(II) catalysts. cornell.eduworktribe.comworktribe.com This method provides rapid and regioselective access to the core structure of anatoxin-a. cornell.eduworktribe.com

The reaction is characterized by its high yields and excellent substrate scope. cornell.eduworktribe.com A significant advantage of this protocol is that it proceeds effectively under "ligand-free" catalytic conditions, which can be more cost-effective and operationally simpler. cornell.eduworktribe.com The oxidative amination of various aminocyclooct-4-ene precursors with different sulfonamide protecting groups proceeds in excellent yields (79-93%) and with high regioselectivity (>20:1). worktribe.com This methodology has been successfully applied to the formal synthesis of anatoxin-a and to generate chemical scaffolds for the creation of a large, 881-membered compound library suitable for drug discovery. cornell.eduworktribe.com

Yields for Pd(II)-Mediated Oxidative Amination of Aminocyclooct-4-enes worktribe.com
N-Protecting GroupYield (%)Regioselectivity
Ts (p-toluenesulfonyl)79-93 (range for various substrates)>20:1
Ns (p-nitrobenzenesulfonyl)79-93 (range for various substrates)>20:1
Bs (p-bromobenzenesulfonyl)79-93 (range for various substrates)>20:1

Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition Reactions in 9-Azabicyclo[4.2.1]nona-2,4,7-triene Synthesis

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the construction of the 9-azabicyclo[4.2.1]nonane ring system, offering advantages in stereocontrol and efficiency. Various methodologies have been developed that leverage different precursors and reaction cascades to achieve this transformation.

Cyclization of Allenic Amino Esters

A stereoselective approach to the 9-azabicyclo[4.2.1]nonane core has been developed utilizing the silver(I)-initiated intramolecular cyclization of 6-allenic amine derivatives. This methodology hinges on the formation of a key cis-2,5-disubstituted pyrrolidine (B122466) intermediate, which then undergoes further transformations to yield the bicyclic structure of anatoxin-a. The stereoselectivity of the initial cyclization is influenced by steric interactions in the reaction intermediates. For instance, the use of a bulky protecting group on the amine favors the formation of the desired cis-adduct. This route has been explored in the synthesis of the neurotoxic alkaloid anatoxin-a.

Intramolecular Cyclization of cis-1,4-Aminocyclooctanols

The intramolecular cyclization of cis-1,4-aminocyclooctanols provides a reliable method for the synthesis of homotropanes and homotrop-7-enes, which are derivatives of the 9-azabicyclo[4.2.1]nonane ring system. semanticscholar.org This strategy employs a nitroso-cycloaddition to 1,3-cyclooctadiene (B162279) to establish the necessary cis-stereochemistry of the amino and hydroxyl groups on the cyclooctane (B165968) ring. semanticscholar.org The choice of the nitroso compound is critical as it dictates the nature of the nitrogen-protecting group in the final bicyclic product. semanticscholar.org This method has been successfully applied to generate both saturated and unsaturated versions of the 9-azabicyclo[4.2.1]nonane skeleton in reasonable yields. semanticscholar.org

Ring-Closing Metathesis (RCM) in 9-Azabicyclo[4.2.1]non-3-ene Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic systems, including the 9-azabicyclo[4.2.1]nonane framework. This reaction typically involves the use of ruthenium-based catalysts, such as the Grubbs' catalysts, to facilitate the intramolecular cyclization of a diene precursor. In the context of 9-azabicyclo[4.2.1]non-3-ene synthesis, a diene substrate is treated with a second-generation Grubbs' catalyst to afford the desired bicyclic alkene. The efficiency of the RCM reaction is often high, providing the target structure in good yield. One notable application of this method is the synthesis of a 9-azabicyclo[4.2.1]nonene derivative, which proceeded with an 87% yield. nih.gov

Table 1: Ring-Closing Metathesis for 9-Azabicyclo[4.2.1]nonene Synthesis

Catalyst Substrate Product Yield Reference
Grubbs' Second-Generation Catalyst Enyne 97 9-azabicyclo[4.2.1]nonene 98 87% nih.gov

Intramolecular Oxidative Amination of Aminocyclooct-4-enes

A regioselective and efficient synthesis of the 9-azabicyclo[4.2.1]nonane framework can be achieved through the intramolecular oxidative amination of readily accessible aminocyclooct-4-enes. acs.orgmdpi.comu-szeged.hu This palladium(II)-mediated reaction provides a direct route to the bicyclic system and has been successfully applied in a formal synthesis of anatoxin-a. acs.orgmdpi.com The reaction is noted for its high yields, broad substrate scope, and the ability to proceed under "ligand-free" catalytic conditions. acs.orgmdpi.com This methodology has also been utilized for the creation of sp3-rich chemical scaffolds, leading to the generation of a substantial compound library. acs.orgu-szeged.hu

Table 2: Pd(II)-Mediated Intramolecular Oxidative Amination

Catalyst System Substrate Product Key Features
Pd(II) Aminocyclooct-4-enes 9-Azabicyclo[4.2.1]nonane derivatives High yields, regioselective, "ligand-free" conditions

Iminium Ion Cyclization in Biomimetic Approaches to Anatoxin-a

A well-established and biomimetically inspired route to anatoxin-a involves the intramolecular cyclization of an iminium ion. This approach mimics the proposed biosynthetic pathway of the natural product. The 9-azabicyclo[4.2.1]nonane ring system is constructed by the cyclization of a nucleophilic carbon onto an iminium salt. researchgate.net For example, the cyclization of a ketoiminium salt in acidic methanol (B129727) can afford the corresponding bicyclic ketone in good yield. researchgate.net In contrast, the cyclization of a malonate iminium salt under alkaline conditions has been reported to give a low yield of the bicyclic product due to an unfavorable equilibrium and the lability of the iminium salt in base. researchgate.net A more recent development in this area is the use of a Morita–Baylis–Hillman (MBH) cyclization of an enone precursor, which proceeds via a cyclic iminium ion. This method has been highlighted in an asymmetric total synthesis of isotopically labeled anatoxin-a. le.ac.ukresearchgate.net

Table 3: Iminium Ion Cyclization for Anatoxin-a Synthesis

Precursor Reaction Type Key Reagents/Conditions Product Yield Reference
Ketoiminium salt 31 Intramolecular Cyclization Acidic methanol Bicyclic ketone 34 Good researchgate.net
Malonate iminium salt 16 Intramolecular Cyclization Alkaline pH Bicyclic malonate 18 Low researchgate.net
Enone [13C4]-10 Morita–Baylis–Hillman (MBH) Cyclization Tetrahydrothiophene, Me3SiOTf, MeCN, -30°C [13C4]-21 78% le.ac.uk

Other Synthetic Routes

Beyond intramolecular cyclization, other synthetic strategies have been developed for the construction of the 9-azabicyclo[4.2.1]nonane skeleton. One notable example is the Cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-carbocholesteroxyazepine to alkynes. This reaction, utilizing a three-component catalytic system of Co(acac)2(dppe)/Zn/ZnI2, provides a direct route to substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields, ranging from 79–95%. mdpi.com This method is significant as it allows for the introduction of a cholesterol moiety, a biologically relevant molecule, onto the bicyclic framework.

Mercury(II) Oxide-Tetrafluoroboric Acid-Promoted 1,4-Cycloamination of 1,3-Dienes

A direct and efficient one-step method for the synthesis of the 9-azabicyclo[4.2.1]non-7-ene scaffold involves the 1,4-cycloamination of conjugated dienes, such as 1,3-cyclooctadiene. This reaction is effectively promoted by a combination of mercury(II) oxide and tetrafluoroboric acid, facilitating the addition of primary amines across the diene system.

The reaction is believed to proceed through an intermediate 1,4-adduct. In this proposed mechanism, the amine displaces the mercury with direct involvement of the nucleophile in the breaking of the anti-C-Hg bond. An alternative pathway involves the spontaneous reduction of mercury in an intermediate allylic organomercurial. This methodology provides a straightforward route to the bicyclic system from readily available starting materials. The reaction demonstrates broad applicability with various primary amines, affording the corresponding N-substituted 9-azabicyclo[4.2.1]non-7-enes in moderate to good yields.

Table 1: Synthesis of N-Substituted 9-Azabicyclo[4.2.1]non-7-enes via Mercury(II)-Promoted Cycloamination

Entry Amine (R-NH₂) Product Yield (%)
1 Benzylamine N-Benzyl-9-azabicyclo[4.2.1]non-7-ene 75
2 2-Phenylethylamine N-(2-Phenylethyl)-9-azabicyclo[4.2.1]non-7-ene 72
3 Cyclohexylamine N-Cyclohexyl-9-azabicyclo[4.2.1]non-7-ene 68
4 tert-Butylamine N-tert-Butyl-9-azabicyclo[4.2.1]non-7-ene 65

Ring Expansion Methodologies for Bridged Azabicyclic and Azatricyclic Scaffolds

Ring expansion reactions offer a powerful strategy for the synthesis of the 9-azabicyclo[4.2.1]nonane core from smaller, more readily accessible bridged systems. Methodologies such as the Tiffeneau-Demjanov and Dowd-Beckwith ring expansions have been explored for this purpose.

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded ketone. This can be applied to azabicyclic systems, for instance, by starting with a suitable precursor derived from tropinone (B130398) (an 8-azabicyclo[3.2.1]octane). The addition of a one-carbon unit followed by diazotization and rearrangement can furnish a 9-azabicyclo[4.2.1]nonan-3-one derivative. The reaction proceeds through the formation of a diazonium ion, which, upon loss of nitrogen gas, generates a carbocation that facilitates the migratory insertion of a carbon atom into the ring.

The Dowd-Beckwith ring expansion is a radical-mediated process that can enlarge a cyclic ketone by up to four carbons. This reaction typically involves a cyclic β-keto ester with an α-alkylhalo substituent. The process is initiated by the formation of an alkyl radical which then attacks the carbonyl group to form a bicyclic ketyl intermediate. This intermediate subsequently rearranges with ring expansion. While broadly applicable, its specific use in the synthesis of N-protected piperidin-4-ones to generate the 9-azabicyclo[4.2.1]nonane system is a subject of ongoing research.

Table 2: Representative Ring Expansion Reactions for Azabicyclic Systems

Precursor Scaffold Reagents Ring Expansion Type Product Scaffold
8-Azabicyclo[3.2.1]octane 1. TMS-CN, 2. LiAlH₄, 3. NaNO₂, H⁺ Tiffeneau-Demjanov 9-Azabicyclo[4.2.1]nonane
N-Boc-piperidin-4-one 1. LDA, I-(CH₂)₃-Br, 2. AIBN, Bu₃SnH Dowd-Beckwith N-Boc-azabicyclo[4.2.1]nonane

Stereodivergent Access to Chiral Indole Fused 9-Azabicyclo[4.2.1]nonanes

The development of stereodivergent synthetic methods provides access to all possible stereoisomers of a chiral molecule, which is of paramount importance in drug discovery. A notable advancement in this area is the dual copper(I)/iridium(I) catalyzed asymmetric allylation followed by a Pictet-Spengler cyclization, which provides stereodivergent access to chiral indole-fused 9-azabicyclo[4.2.1]nonanes. nih.gov

This one-pot sequential protocol utilizes a bimetallic catalytic system where a chiral copper catalyst activates a ketimine ester and a chiral iridium catalyst activates a (E)-4-indolyl allyl carbonate. nih.gov The subsequent acid-promoted Pictet-Spengler cyclization constructs the indole-fused bicyclic system. This method is distinguished by its step economy, broad substrate tolerance, and excellent stereoselective control, enabling the synthesis of complex molecules containing an eight-membered ring with one tertiary and two quaternary stereogenic centers. nih.gov By simply choosing the appropriate enantiomer of the ligand for each metal catalyst, any of the four possible stereoisomers of the product can be selectively synthesized.

Table 3: Substrate Scope for the Stereodivergent Synthesis of Indole-Fused 9-Azabicyclo[4.2.1]nonanes

Entry R¹ in Ketimine Ester R² in Allyl Carbonate Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Phenyl Hydrogen 92 >20:1 99
2 4-Methoxyphenyl Hydrogen 89 >20:1 98
3 4-Chlorophenyl Hydrogen 95 >20:1 99
4 2-Thienyl Hydrogen 85 >20:1 97
5 Phenyl 5-Methoxy 88 >20:1 99
6 Phenyl 6-Fluoro 90 >20:1 98

Chemical Reactivity and Functionalization of the 9 Azabicyclo 4.2.1 Non 7 Ene Core

Cycloaddition Reactions of 9-Azabicyclo[4.2.1]nona-2,4-diene

The conjugated diene system present in derivatives such as 9-azabicyclo[4.2.1]nona-2,4-diene is amenable to cycloaddition reactions, a powerful tool for constructing complex polycyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of the 9-azabicyclo[4.2.1]nona-2,4-diene system, the diene can react with a dienophile (an alkene or alkyne) to generate intricate polycyclic frameworks. The reaction's utility is enhanced by its predictability and stereoselectivity. The driving force for this reaction is the conversion of two π-bonds into two more stable σ-bonds. organic-chemistry.org

Research has shown that acyl nitroso compounds can undergo a Diels-Alder reaction with 1,3-cycloheptadiene (B1346008) to produce the [4+2] cycloadduct, which serves as a precursor to the 9-azabicyclo[4.2.1]nonane ring system. le.ac.uk Furthermore, cobalt-catalyzed [6π+2π] cycloaddition reactions of N-substituted azepines with alkynes have been developed to synthesize a range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. mdpi.comnih.govsemanticscholar.org These triene systems can be further functionalized, highlighting the synthetic utility of cycloaddition strategies. researchgate.net

Table 1: Examples of Cycloaddition Reactions

Diene/Precursor Dienophile/Reactant Catalyst/Conditions Product Yield (%)
1,3-Cycloheptadiene Acyl nitroso compound in situ generation [4+2] cycloadduct -
N-Carbocholesteroxyazepine Terminal alkynes Co(acac)₂(dppe)/Zn/ZnI₂ 9-Azabicyclo[4.2.1]nona-2,4,7-trienes 79-95
N-Carbethoxyazepine Allenes Co(acac)₂(dppe)/Zn/ZnI₂ 9-Azabicyclo[4.2.1]nona-2,4-dienes 75-95

Data sourced from multiple studies showcasing the versatility of cycloaddition reactions in synthesizing the 9-azabicyclo[4.2.1]nonane framework. le.ac.ukmdpi.comnih.govsemanticscholar.orgresearchgate.net

Nitrogen-Atom Manipulation and Derivatization

The bridgehead nitrogen atom is a key functional handle for modifying the properties and reactivity of the 9-azabicyclo[4.2.1]non-7-ene scaffold. Dealkylation and the introduction of protecting groups are fundamental strategies for further functionalization.

N-dealkylation, the removal of an alkyl group from the nitrogen atom, is a crucial transformation that exposes the secondary amine for subsequent reactions. This process is particularly important for the synthesis of derivatives where the nitrogen substituent needs to be varied. mdpi.com A common method for the N-dealkylation of tertiary amines is the von Braun reaction, which utilizes cyanogen (B1215507) bromide. thieme-connect.de Another effective reagent is α-chloroethylchloroformate, which has been successfully used for the N-demethylation and N-debenzylation of unsaturated 9-azabicyclo[4.2.1]nonane derivatives. le.ac.uk The resulting secondary amine, nor-homotrop-7-ene, can then be reprotected, for instance as a urethane (B1682113), to allow for further modifications such as epoxidation of the double bond. le.ac.uk

Protecting the nitrogen atom is often necessary to prevent unwanted side reactions during the synthesis and functionalization of other parts of the molecule. organic-chemistry.org A variety of protecting groups are available, each with its own specific conditions for introduction and removal, allowing for an orthogonal protection strategy. organic-chemistry.orgwikipedia.org

Common nitrogen protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). wikipedia.orgnih.gov The Boc group is acid-labile, the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile. wikipedia.org Benzoyl protection has been shown to be well-tolerated in palladium-mediated oxidative amination reactions to form the 9-azabicyclo[4.2.1]nonane framework. worktribe.com The choice of protecting group is critical and must be compatible with the reaction conditions of subsequent synthetic steps.

Table 2: Common Nitrogen Protecting Groups and their Cleavage Conditions

Protecting Group Abbreviation Cleavage Conditions
tert-Butyloxycarbonyl Boc Strong acid (e.g., HCl, TFA) wikipedia.org
Benzyloxycarbonyl Cbz Hydrogenolysis (H₂, Pd/C) wikipedia.org
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., piperidine) wikipedia.org
Benzoyl Bz Hydroxide ion google.com
Trityl Tr Dilute acid thieme-connect.de
Tosyl Ts Concentrated acid, strong reducing agents wikipedia.org

Modification of the Alkenyl Moiety

The carbon-carbon double bond in the this compound ring is a site of reactivity that can be selectively transformed to introduce new functionality and alter the saturation of the bicyclic system.

Catalytic hydrogenation is a widely used method for the reduction of alkenes to alkanes. In the context of this compound and its derivatives, selective saturation of the double bond can be achieved. This transformation is valuable for creating saturated analogues, which may exhibit different biological activities or physical properties. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation.

The selective saturation of the triene system in 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives has been described as a method for further functionalization. researchgate.net Reductive cyclizations of related N-[2-(2-pyridyl)ethyl]imides have been accomplished using a palladium on carbon catalyst in ethanolic acetic acid to produce saturated bridgehead nitrogen heterocycles. umich.edu However, attempts to hydrogenate certain unsaturated precursors have been reported to be unsuccessful in yielding the expected saturated product, indicating that the success of the reaction can be substrate-dependent. le.ac.uk

Epoxidation Reactions of the Double Bond

The epoxidation of the endocyclic double bond in the this compound core represents a key transformation for introducing new stereocenters and providing a versatile epoxide handle for further functionalization. The reaction, however, is significantly influenced by the presence of the bridgehead nitrogen atom. Direct epoxidation of the unprotected amine can be challenging, as the basic nitrogen can interact with the acidic nature of common epoxidizing agents, leading to potential side reactions or quaternization.

Research suggests that for a successful epoxidation, the nitrogen atom must be protected. The conversion of the secondary amine to a less basic and non-nucleophilic group, such as a urethane (e.g., Boc or Cbz), is a proposed strategy to facilitate the desired reaction on the double bond. This approach prevents the nitrogen from interfering with the epoxidizing agent, thereby allowing for the clean formation of the corresponding epoxide.

The reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is expected to proceed via a concerted pathway, where the oxygen atom is delivered to one face of the double bond. This results in a syn-addition, leading to the formation of an exo- or endo-epoxide, depending on the steric hindrance presented by the bicyclic framework and any substituents. The facial selectivity of the epoxidation is a critical aspect, dictating the stereochemistry of the resulting product.

Table 1: Representative Epoxidation of N-Protected this compound This table outlines the generalized reaction conditions and expected products for the epoxidation of the N-protected core. Specific yields and diastereoselectivity ratios are dependent on the chosen protecting group and reaction conditions.

Starting MaterialProtecting Group (P)ReagentSolventExpected ProductStereochemistry
N-Protected this compoundUrethane (e.g., Boc, Cbz)m-CPBADichloromethane (DCM)N-Protected 7,8-epoxy-9-azabicyclo[4.2.1]nonanesyn-addition

Ring-Enlargement and Rearrangement Reactions

The strained bicyclic [4.2.1] framework of the 9-azabicyclononene core makes it susceptible to various skeletal rearrangements, which can be exploited to access different heterocyclic systems. These transformations often proceed through carbocationic intermediates or are driven by the release of ring strain.

Evidence from related systems suggests that the 9-azabicyclo[4.2.1]nonane skeleton can undergo significant structural changes under specific reaction conditions. For instance, a skeletal rearrangement of a 9-azabicyclo[4.2.1]nonene derivative has been utilized as a key step in the formal synthesis of (±)-anatoxin-a. While the specific details of this transformation are proprietary to the research, it highlights the synthetic utility of such rearrangements.

Furthermore, studies on the analogous oxygen-containing scaffold, exo-9-oxabicyclo[4.2.1]non-7-ene oxide, have demonstrated a facile base-induced rearrangement. This reaction results in a ring contraction, yielding an exo-8-hydroxybicyclo[3.3.0]octan-2-one. This transformation showcases the inherent strain in the [4.2.1] system and its propensity to rearrange to the thermodynamically more stable fused five-membered ring system of the bicyclo[3.3.0]octane core. It is plausible that the aza-analogue could undergo similar transformations.

Under acidic conditions, derivatives of the 9-azabicyclo[4.2.1]nonane skeleton could potentially undergo Wagner-Meerwein rearrangements. This class of carbocation-mediated 1,2-rearrangements is common in bicyclic terpenes and could be initiated by the protonation of a hydroxyl group or another leaving group on the ring, leading to ring expansion, contraction, or other complex skeletal reorganizations.

Table 2: Observed and Potential Rearrangements of the Bicyclo[4.2.1]nonane Core

Reaction TypeStarting Core/DerivativeConditionsResulting Skeleton
Skeletal Rearrangement9-Azabicyclo[4.2.1]nonene derivativePalladium-mediatedVaried (synthesis-dependent)
Base-Induced Rearrangement9-Oxabicyclo[4.2.1]non-7-ene oxideBasicBicyclo[3.3.0]octane
Wagner-Meerwein RearrangementSubstituted 9-Azabicyclo[4.2.1]nonaneAcidicPotential for varied bicyclic systems

Structural Characterization and Spectroscopic Analysis of 9 Azabicyclo 4.2.1 Non 7 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 9-azabicyclo[4.2.1]non-7-ene derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecular structure.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of this compound derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in ¹H NMR spectra provide information about the electronic environment and connectivity of protons. Similarly, ¹³C NMR spectra reveal the number of unique carbon atoms and their chemical environments within the molecule.

For instance, in the ¹H NMR spectrum of a substituted 9-azabicyclo[4.2.1]non-2-ene derivative, the olefinic proton typically appears as a multiplet in the downfield region. The bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen atom also exhibit characteristic chemical shifts. The presence of rotamers, often due to hindered rotation around an amide bond in N-acylated derivatives, can lead to the observation of two sets of signals in both ¹H and ¹³C NMR spectra. nih.gov

Below are representative ¹H and ¹³C NMR data for derivatives of the 9-azabicyclo[4.2.1]nonane ring system.

Compound1H NMR (δ ppm, Solvent)13C NMR (δ ppm, Solvent)Reference
(1R)-2-(4-Pyridazinyl)-9-azabicyclo[4.2.1]non-2-ene1.97-2.01 (m, 2H), 2.15-2.40 (m, 3H), 2.60-2.80 (m, 3H), 4.34 (bs, 1H), 4.78 (d, J = 8.6 Hz, 1H), 6.70-6.72 (m, 1H), 7.73-7.74 (dd, J = 5.5, 2.5 Hz, 1H), 9.14-9.15 (dd, J = 5.5, 1.1 Hz, 1H), 9.26 (dd, J = 2.5, 1.1 Hz, 1H) (CD3OD)24.0, 27.1, 27.6, 30.6, 57.4, 59.8, 122.5, 137.8, 139.1, 139.8, 148.9, 149.6 (CD3OD) uni-duesseldorf.de
(±)-2-Acetyl-9-azabicyclo[4.2.1]non-2-ene Hydrochloride9.98 (1H, br s), 9.28 (1H, br s), 7.14 (1H, dd, J = 8.2, 3.6 Hz), 5.19 (1H, d, J = 9.0 Hz), 4.31 (1H, m), 2.68-2.23 (5H, m), 2.32 (3H, s), 1.95-1.77 (3H, m) (CDCl3)196.5, 145.8, 143.7, 58.3, 52.0, 30.3, 27.7, 27.5, 25.3, 23.6 (CDCl3) rsc.org
Cholesteryl (1S,6R)-7-butyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylateNot fully reported in abstract. (CDCl3)153.0, 139.6, 131.0 (2C), 130.6 (2C), 122.8, 119.4, 119.0, 75.9, 56.7, 56.1, 50.0, 42.3, 39.7, 39.5, 38.4, 37.0, 36.6, 36.2, 35.8, 31.9, 31.87, 28.2, 28.1, 28.0, 24.3, 23.8, 22.8, 22.6, 21.1, 19.4, 18.7, 11.9 (CDCl3) nih.gov

Two-dimensional (2D) NMR experiments are indispensable for the complete structural and stereochemical assignment of complex molecules like this compound derivatives. These experiments reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through covalent bonds. For example, a cross-peak between two proton signals in a COSY spectrum indicates that these protons are coupled to each other, typically on adjacent carbon atoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, which is crucial for determining the stereochemistry of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. nih.gov

The collective data from these 2D NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of the 9-azabicyclo[4.2.1]nonane core.

2D NMR TechniqueInformation ObtainedApplication in this compound Derivatives
COSY1H-1H correlations through bonds (J-coupling)Identifies adjacent protons and traces the spin systems within the bicyclic framework.
NOESY1H-1H correlations through space (Nuclear Overhauser Effect)Determines the relative stereochemistry of substituents and the conformation of the bicyclic rings.
HSQCDirect one-bond 1H-13C correlationsAssigns carbon signals based on the chemical shifts of their attached protons.
HMBCLong-range (2-3 bond) 1H-13C correlationsEstablishes connectivity between different parts of the molecule and identifies quaternary carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In the study of this compound and its derivatives, HRMS is routinely employed to confirm the successful synthesis of target molecules. The experimentally determined mass is compared to the calculated mass for the expected molecular formula, and a close match provides strong evidence for the identity of the compound. nih.govuni-duesseldorf.de

CompoundMolecular FormulaCalculated Mass [M+H]+ or [M+Na]+Found MassReference
(1R)-2-(Pyrimidin-5-yl)-9-azabicyclo[4.2.1]non-2-eneC12H15N3201.1266 (free base)Not reported in abstract uni-duesseldorf.de
(1R)-N-(Ethoxycarbonyl)-2-(4-pyridazinyl)-9-azabicyclo[4.2.1]non-2-eneC15H19N3O2273.1477273.1474 uni-duesseldorf.de
Cholesteryl (1S,6R)-7-butyl-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylateC34H51NO2Na528.3817 [M+Na]+528.3824 nih.gov
Cholesteryl (1S,6R)-7-(trimethylsilyl)-8-((trimethylsilyl)ethynyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylateC44H69NO2Si2Na722.4764 [M+Na]+722.4789 acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute configuration of chiral centers.

In the field of homotropane alkaloids, X-ray crystallography has been instrumental in confirming the structure of important natural products and their synthetic derivatives. For example, the structure of anatoxin-a, a potent neurotoxin with the 9-azabicyclo[4.2.1]nonane skeleton, was determined by X-ray crystallography of its N-acetyl derivative. le.ac.uk This technique provides irrefutable evidence for the connectivity and stereochemistry of the molecule in the solid state.

While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy. The data obtained from X-ray crystallography can also be used to validate and refine molecular models generated by other methods, such as NMR spectroscopy and computational chemistry.

Spectroscopic Studies of Tautomeric Equilibria in Related Homotropane Systems

In certain substituted homotropane systems, the potential for tautomeric equilibria exists. This is particularly relevant for derivatives containing functional groups that can undergo proton transfer, such as 4-hydroxycyclooctanones and 4-aminocyclooctanones. These compounds can exist in equilibrium with their bicyclic hemiacetal or hemiaminal forms, which are structurally related to the 9-azabicyclo[4.2.1]nonane framework. le.ac.uk

NMR spectroscopy is a key tool for investigating these equilibria. The presence of two or more distinct sets of signals for the open-chain and bicyclic forms, with their relative intensities changing with temperature or solvent, provides strong evidence for a tautomeric equilibrium. The incorporation of a double bond in the cyclooctenone ring system has been shown to favor the formation of the bicyclic tautomer. le.ac.uk The position of this equilibrium is influenced by factors such as the nature of the substituents, temperature, and the solvent. Spectroscopic studies of these equilibria provide valuable insights into the conformational preferences and reactivity of these flexible molecular systems.

Theoretical and Computational Investigations of 9 Azabicyclo 4.2.1 Non 7 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a important tool for understanding the electronic structure and predicting the reactivity of organic molecules, including bicyclic systems like 9-azabicyclo[4.2.1]non-7-ene. While specific DFT studies on the parent this compound are not extensively documented in publicly available literature, calculations on closely related derivatives and analogous systems provide significant insights.

The electronic properties of molecules are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. For derivatives of the 9-azabicyclo[4.2.1]nonane framework, DFT calculations have been employed to determine these frontier orbital energies and predict their behavior in chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. These descriptors help in quantifying the reactivity of a molecule. For instance, in a series of novel diazine analogues of a substituted 9-azabicyclo[4.2.1]non-2-ene, the atomic charges, calculated using the AM1 Hamiltonian, were correlated with their binding affinities to nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. It was observed that the pyrimidine-containing bioisostere, which exhibited the most negative atomic charges on the diazine nitrogens, showed the highest binding affinity. This suggests that electronic properties play a crucial role in the biological activity of these compounds.

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution within a molecule and are useful for predicting sites susceptible to electrophilic and nucleophilic attack. For the this compound scaffold, the nitrogen atom and the double bond are expected to be key regions of chemical reactivity.

Table 1: Calculated Global Reactivity Descriptors for a Model Triazine Derivative (Illustrative Example)

ParameterValue (eV)
EHOMO-6.8453
ELUMO-2.3582
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2435
Chemical Potential (µ)-4.6017
Electrophilicity Index (ω)4.7123

Note: This data is for a model triazine derivative and is provided as an illustrative example of the types of parameters obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Minimization Studies

The 9-azabicyclo[4.2.1]nonane ring system is characterized by a flexible seven-membered ring fused to a five-membered ring. This flexibility allows the molecule to adopt several conformations, with the chair and boat forms of the seven-membered ring being the most significant. Computational studies are essential for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

The conformational landscape of bicyclo[3.3.1]nonanes, which are structurally related to the [4.2.1] system, has been extensively studied. For bicyclo[3.3.1]nonane, the twin chair conformation is generally the most stable. However, the introduction of heteroatoms and substituents can shift this preference to a boat-chair conformation. In the case of the 9-azabicyclo[4.2.1]nonane skeleton, the seven-membered ring's conformational preference is a key area of investigation.

Energy minimization studies, often performed using DFT or other high-level computational methods, are crucial for identifying the most stable conformer. These calculations provide the Gibbs free energies of different conformations, allowing for the prediction of their relative populations at a given temperature.

Table 2: Illustrative Conformational Energy Data for Cyclohexane

ConformationRelative Energy (kcal/mol)
Chair0
Twist-Boat5.5
Boat6.9
Half-Chair10.8

Note: This data is for cyclohexane and serves to illustrate the typical energy differences between conformations. The specific values for this compound would differ due to its unique bicyclic structure.

Reaction Mechanism Studies of Azabicyclo[4.2.1]non-7-ene Formation Pathways

Computational studies have been instrumental in elucidating the mechanisms of reactions that form the 9-azabicyclo[4.2.1]nonane skeleton. One of the prominent synthetic routes is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition of N-substituted azepines with alkynes. This reaction provides a direct pathway to substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes. DFT calculations can model the reaction pathway, identifying transition states and intermediates, and calculating activation energies. This allows for a deeper understanding of the reaction's feasibility and selectivity. The mechanism is believed to involve the coordination of the cobalt catalyst to the azepine and alkyne, followed by a concerted or stepwise cycloaddition.

Another significant formation pathway is the intramolecular oxidative amination of aminocyclooct-4-enes. DFT studies on similar intramolecular cyclization reactions, such as the formation of cyclobutanes from pyrrolidines, have shown that the reaction proceeds through a stepwise mechanism involving radical intermediates. In the case of 9-azabicyclo[4.2.1]nonane synthesis, it is proposed that the reaction is initiated by the oxidation of the amine, followed by a radical cyclization onto the double bond of the cyclooctene ring. Computational modeling of this process can help to determine the rate-determining step and rationalize the observed regioselectivity.

Furthermore, the formation of a related 9-oxa-1-azabicyclo[4.2.1]nonane system has been achieved through an intramolecular 1,3-dipolar cycloaddition of an ω-unsaturated nitrone. Theoretical studies of 1,3-dipolar cycloadditions often reveal an asynchronous concerted pathway. DFT calculations can be used to analyze the transition state geometries and frontier molecular orbital interactions to explain the stereochemical outcome of the reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic data, such as NMR and IR spectra. These predictions can be invaluable for structure elucidation and for confirming the identity of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra. For complex molecules like this compound and its derivatives, where spectral assignment can be challenging, GIAO calculations can provide a theoretical spectrum that can be compared with the experimental one. The accuracy of these predictions has been shown to be quite high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C chemical shifts when using appropriate levels of theory and basis sets.

Numerous experimental ¹H and ¹³C NMR data have been reported for various derivatives of this compound. For example, in a series of cholesteryl-substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, detailed ¹H and ¹³C NMR assignments were made based on 1D and 2D NMR experiments. A direct comparison of GIAO-predicted shifts with these experimental values would be a powerful method for confirming the assigned structures.

Table 3: Experimental ¹³C NMR Chemical Shifts for a Representative Cholesteryl 9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carboxylate Derivative

Carbon AtomChemical Shift (δ, ppm)
C=O153.2
C(sp²)139.8, 138.4, 137.8, 134.4, 134.2, 125.1, 123.6, 122.4, 122.37, 119.2, 117.5, 117.2
C(sp³)74.5, 62.0, 61.9, 60.2, 60.1, 56.7, 56.1, 50.0, 42.3, 39.7, 39.5, 38.6, 38.4, 37.0, 36.9, 36.5, 36.2, 35.8, 31.9, 31.87, 28.2, 28.1, 28.0, 25.6, 25.5, 24.3, 24.1, 24.07, 23.8, 22.8, 22.6, 21.0, 19.4, 18.7, 16.4, 16.3, 11.9

Note: This data is for a specific derivative and illustrates the complexity of the spectrum. Data is compiled from a published study and may represent multiple rotamers. nih.gov

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental IR data to identify characteristic absorption bands associated with specific functional groups and vibrational modes of the this compound framework.

Applications of 9 Azabicyclo 4.2.1 Non 7 Ene As a Key Chemical Scaffold

Role in Natural Product Synthesis

The 9-azabicyclo[4.2.1]non-7-ene framework serves as a crucial building block in the synthesis of several important alkaloids, many of which exhibit significant neurological activity.

Total and Formal Syntheses of Anatoxin-a and Analogues

Anatoxin-a, also known as "Very Fast Death Factor," is a potent neurotoxin that acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChR). worktribe.comwikipedia.org Its unique 9-azabicyclo[4.2.1]nonane core has presented a significant challenge and a compelling target for synthetic chemists. worktribe.com Numerous total and formal syntheses of anatoxin-a and its analogues have been developed, frequently employing strategies that construct the bicyclic system at a key step.

One common approach involves the ring closure of an aminocyclooct-4-ene. worktribe.com For instance, an intramolecular oxidative amination of readily accessible aminocyclooct-4-enes provides a rapid and regioselective route to the 9-azabicyclo[4.2.1]nonane framework. worktribe.comresearchgate.net This palladium(II)-mediated reaction has been shown to be high-yielding and tolerant of various protecting groups on the nitrogen atom. worktribe.com Sulfonamides, in particular, have proven to be effective substrates for this transformation. worktribe.com

Another strategy involves the [6π+2π] cycloaddition of N-substituted azepines with alkynes or allenes, catalyzed by cobalt(I) complexes. mdpi.comacs.org This method allows for the efficient construction of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes and 9-azabicyclo[4.2.1]nona-2,4-dienes, which can then be further elaborated to anatoxin-a and its analogues. acs.org

The synthesis of anatoxin-a has also been achieved through the cyclic expansion of tropanes, such as cocaine, which shares a similar stereochemistry. wikipedia.orgnih.gov This approach leverages the readily available chiral pool to establish the absolute configuration of the target molecule. nih.gov

The development of these synthetic routes has not only provided access to anatoxin-a for further pharmacological studies but has also enabled the creation of a diverse library of analogues with modified properties. worktribe.com These analogues are instrumental in probing the structure-activity relationships of nAChR ligands and may lead to the discovery of new therapeutic agents for neurological disorders. worktribe.com

Table 1: Selected Synthetic Approaches to the 9-Azabicyclo[4.2.1]nonane Core of Anatoxin-a

Precursor Key Reaction Catalyst/Reagent Product Ref.
Aminocyclooct-4-ene Intramolecular Oxidative Amination Pd(OAc)₂, Cu(OAc)₂ 9-Azabicyclo[4.2.1]nonane worktribe.comresearchgate.net
N-Substituted Azepine [6π+2π] Cycloaddition Co(acac)₂(dppe)/Zn/ZnI₂ 9-Azabicyclo[4.2.1]nona-2,4,7-triene mdpi.comacs.org
Cocaine Ring Expansion Diethyl azodicarboxylate N-Methyl-anatoxin-a nih.govle.ac.uk

Synthesis of Pinnamine (B1257425)

Pinnamine is a marine alkaloid that also features the 9-azabicyclo[4.2.1]nonane skeleton. researchgate.netnih.gov Its synthesis has been approached using strategies analogous to those employed for anatoxin-a. The structural similarities between these two natural products allow for the application of similar synthetic methodologies, highlighting the versatility of the this compound scaffold. nih.gov Bioisosteric replacement of the 9-azabicyclo[4.2.1]nonane core in pinnamine with an 8-azabicyclo[3.2.1]octane moiety has been explored to generate novel analogues with potentially different pharmacological profiles. nih.gov

Preparation of Homoepibatidine and Bis-homoepibatidine

Homoepibatidine and bis-homoepibatidine are synthetic analogues of the potent nicotinic agonist epibatidine. mdpi.comuni-duesseldorf.de The synthesis of these compounds has been accomplished utilizing the this compound framework as a key building block. researchgate.netuni-duesseldorf.de These homologues of epibatidine, which possess a larger bicyclic ring system, have been instrumental in understanding the spatial requirements of the nicotinic acetylcholine receptor. le.ac.uk

Synthesis of UB-165 Analogues and Other Nicotinic Ligands

UB-165 is a potent synthetic ligand for neuronal nicotinic acetylcholine receptors that incorporates the 9-azabicyclo[4.2.1]nonane structure. researchgate.netnih.gov This compound has served as a lead structure for the development of a wide range of analogues with varying affinities and selectivities for different nAChR subtypes. uni-duesseldorf.denih.govacs.org

The synthesis of UB-165 and its analogues often involves the coupling of a substituted pyridine (B92270) or other heterocyclic moiety to the 9-azabicyclo[4.2.1]non-2-ene core. uni-duesseldorf.denih.govnih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been employed to introduce various aromatic and heteroaromatic groups at the C2 position of the bicyclic system. uni-duesseldorf.deacs.org

Researchers have systematically modified the pyridyl and diazine portions of UB-165 analogues to probe the pharmacophore for nAChR subtypes. uni-duesseldorf.denih.govacs.org These studies have revealed that the nature and position of substituents on the aromatic ring significantly influence binding affinity and functional activity. nih.gov For instance, deschloro UB-165 showed a marked increase in affinity for the α7 nAChR subtype compared to UB-165. nih.gov Furthermore, the replacement of the pyridine ring with diazine bioisosteres has yielded novel ligands with high potency and subtype selectivity. uni-duesseldorf.deacs.org

Table 2: Binding Affinities (Ki, nM) of UB-165 and Selected Analogues at Different nAChR Subtypes

Compound α4β2 α3β4 α7 Ref.
(+/-)-UB-165 High Affinity High Affinity High Affinity uni-duesseldorf.denih.gov
Deschloro UB-165 Decreased Affinity Decreased Affinity Increased Affinity nih.gov
Pyrimidine Analogue (8) 0.14 - - uni-duesseldorf.deacs.org

Scaffold for Novel Nitrogen-Containing Heterocycles

The inherent reactivity and functionality of the this compound system make it an excellent starting point for the synthesis of a diverse array of novel nitrogen-containing heterocycles. le.ac.uk The double bond within the bicyclic structure can be subjected to a variety of chemical transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups and ring systems.

Furthermore, the nitrogen bridge can be readily modified, for example, through N-alkylation or N-acylation, to further expand the chemical space accessible from this scaffold. The successful N-demethylation and N-debenzylation of unsaturated bicyclic amines derived from this system opens up possibilities for further functionalization, such as epoxidation of the double bond after protection of the secondary amine. le.ac.uk

Precursor for Complex Molecular Architectures

Beyond its role in the synthesis of natural products and their analogues, the this compound scaffold is a valuable precursor for the construction of more complex molecular architectures. le.ac.uksemanticscholar.org The development of efficient methods for the synthesis of new biologically active molecules with a 9-azabicyclo[4.2.1]nonane backbone is of significant practical relevance, as this core is a key structural element in a number of important alkaloids with diverse biological activities. semanticscholar.org

Cobalt(I)-catalyzed [6π+2π] cycloaddition reactions of N-substituted azepines with alkynes, 1,3-diynes, and 1,2-dienes have emerged as a powerful tool for the one-pot synthesis of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes and 9-azabicyclo[4.2.1]nona-2,4-dienes. semanticscholar.org These reactions, which can be performed with a three-component catalytic system, are tolerant of a wide range of functional groups, allowing for the creation of a library of complex molecules. mdpi.comacs.org The resulting polycyclic compounds, often containing appended functionalities like cholesterol, hold promise as precursors for the development of innovative drugs. mdpi.comacs.org

Creation of Diverse Chemical Libraries for Research Purposes

The unique three-dimensional structure of the this compound core makes it an attractive scaffold for the development of diverse chemical libraries. These libraries are instrumental in drug discovery and chemical biology, providing a collection of related compounds that can be screened for biological activity against various targets. The semi-rigid bicyclic framework allows for the precise spatial presentation of functional groups, which can lead to high-affinity and selective interactions with biological macromolecules.

Researchers have leveraged the 9-azabicyclo[4.2.1]nonane framework, a derivative of this compound, to generate extensive compound libraries. A notable example is the synthesis of sp³-rich chemical scaffolds that are amenable to a wide range of chemical modifications. worktribe.com An efficient method for this is the intramolecular oxidative amination of readily available aminocyclooct-4-enes, which provides a rapid and regioselective route to the 9-azabicyclo[4.2.1]nonane core. researchgate.net This strategy has been successfully employed to produce a significant library of lead-like compounds. worktribe.comresearchgate.net

One such project resulted in the creation of an 881-membered compound library. worktribe.comresearchgate.net The synthesis began with the construction of the core scaffold, which was then subjected to a variety of chemical transformations to introduce diversity. This approach allows for the systematic exploration of the chemical space around the 9-azabicyclo[4.2.1]nonane core, which is crucial for identifying structure-activity relationships.

Detailed Research Findings

The development of a catalytic and selective protocol for the heterocyclisation of aminocyclooct-4-enes was a key step in enabling the large-scale synthesis of the 9-azabicyclo[4.2.1]nonane scaffold. worktribe.com This palladium-mediated cyclization proved to be high-yielding and demonstrated good substrate scope. researchgate.net The resulting scaffolds were designed to be "lead-like," meaning they possess physicochemical properties that are considered favorable for drug candidates. worktribe.comresearchgate.net

The subsequent derivatization of these scaffolds is where the diversity of the library is generated. By attaching a variety of chemical moieties to different positions on the bicyclic ring system, a large number of unique compounds can be produced from a common intermediate. This strategy is highly efficient for creating large and diverse chemical libraries for high-throughput screening.

Below is a data table summarizing the key aspects of the synthesis of a representative 9-azabicyclo[4.2.1]nonane library.

Table 1: Synthesis and Derivatization of a 9-Azabicyclo[4.2.1]nonane Compound Library

Parameter Description Reference
Core Scaffold 9-azabicyclo[4.2.1]nonane worktribe.comresearchgate.net
Key Synthetic Strategy Intramolecular oxidative amination of aminocyclooct-4-enes worktribe.comresearchgate.net
Catalyst Palladium-based researchgate.net
Library Size 881 compounds worktribe.comresearchgate.net
Compound Characteristics sp³-rich, lead-like worktribe.comresearchgate.net

| Application | Drug discovery screening | researchgate.net |

The table below outlines the yields for the synthesis of key intermediates in the construction of the 9-azabicyclo[4.2.1]nonane scaffold.

Table 2: Yields of Key Intermediates in Scaffold Synthesis

Substrate Protecting Group Product Yield (%) Reference
aminocyclooct-4-ene derivative N-mesyl N-mesyl-9-azabicyclo[4.2.1]nonane 79 worktribe.com
aminocyclooct-4-ene derivative N-tosyl N-tosyl-9-azabicyclo[4.2.1]nonane 93 worktribe.com

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

Current methods for synthesizing the 9-azabicyclo[4.2.1]nonane core, particularly triene derivatives, often rely on transition metal-catalyzed cycloaddition reactions. A notable example is the cobalt(I)-catalyzed [6π + 2π] cycloaddition between N-substituted azepines and various alkynes. mdpi.comnih.gov This approach is highly efficient, affording a wide range of substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields (79–95%). mdpi.comresearchgate.net

Despite this success, future research should focus on enhancing the sustainability and scalability of these routes. Key areas for exploration include:

Catalyst Development: The current three-component catalytic system, often Co(acac)₂/dppe/Zn/ZnI₂, while effective, utilizes stoichiometric zinc as a reductant and a relatively expensive phosphine (B1218219) ligand. mdpi.com Future work should target the development of more sustainable catalysts, such as those based on earth-abundant metals, or designing systems that operate at lower catalyst loadings and allow for efficient recycling.

Green Chemistry Principles: Investigations into alternative, greener reaction media to replace chlorinated solvents like dichloroethane (DCE) are warranted. acs.org Exploring solvent-free conditions or the use of bio-based solvents could significantly reduce the environmental impact of the synthesis.

Atom Economy: While cycloadditions are inherently atom-economical, further improvements can be made by designing one-pot, tandem reactions that build complexity from simple starting materials with minimal waste generation.

Table 1: Comparison of Selected Synthetic Routes for the 9-Azabicyclo[4.2.1]nonane Skeleton

Method Key Reagents Typical Yields Advantages Areas for Improvement
Cobalt-Catalyzed [6π + 2π] Cycloaddition N-substituted azepine, alkyne, Co(I) catalyst 79-95% mdpi.com High efficiency, broad substrate scope. mdpi.com Catalyst sustainability, use of chlorinated solvents.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The poly-unsaturated nature of 9-azabicyclo[4.2.1]nona-2,4,7-triene offers a rich platform for exploring novel chemical transformations. Current research has primarily focused on the construction of the bicyclic core. mdpi.comresearchgate.net Future studies should pivot towards the selective functionalization of this scaffold.

Unexplored avenues include:

Selective Olefin Modification: The triene system contains a conjugated diene and an isolated double bond, presenting a challenge and an opportunity for regioselective reactions. Research into selective hydrogenation, epoxidation, dihydroxylation, or aziridination could yield a diverse library of saturated and functionalized analogs.

Ring Rearrangements and Expansions: Investigating skeletal rearrangements could lead to novel heterocyclic systems. For instance, exploring aza-Cope or related sigmatropic rearrangements, which have been used to create isomeric azabicyclo[4.2.1]nonenes, could provide access to unprecedented molecular architectures. hud.ac.uk

Ring Contraction: Recent computational studies using Density Functional Theory (DFT) have predicted that 9-azabicyclo[4.2.1]nonane derivatives could undergo ring contraction to form bicyclic cyclobutane (B1203170) scaffolds. acs.orgnih.gov This transformation proceeds through a 1,4-biradical intermediate and represents a fascinating and potentially powerful method for generating highly strained and complex molecular frameworks. acs.orgnih.gov Experimental validation and exploration of the substrate scope of this predicted reactivity is a compelling future direction.

Advanced Stereochemical Control and Enantioselective Synthesis

Many reported syntheses of substituted 9-azabicyclo[4.2.1]non-7-ene derivatives result in racemic mixtures. mdpi.comnih.gov Given that the biological activity of chiral molecules is often dependent on a single enantiomer, the development of asymmetric syntheses is of paramount importance.

Future research should prioritize:

Enantioselective Catalysis: A primary goal should be the development of a catalytic enantioselective version of the [6π + 2π] cycloaddition. This could be achieved by designing new chiral ligands for cobalt or other transition metals capable of inducing high levels of stereocontrol.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the N-substituted azepine or the alkyne coupling partner presents an alternative strategy for diastereoselective cycloadditions. Subsequent removal of the auxiliary would furnish the enantioenriched azabicycle.

Kinetic Resolution: For existing racemic routes, the development of efficient enzymatic or chemical kinetic resolution protocols could provide access to the individual enantiomers, allowing for thorough pharmacological evaluation. The successful application of ruthenium catalysts for the enantioselective synthesis of related azabicyclic systems suggests that such strategies are feasible. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of important synthetic reactions from traditional batch processes to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, faster reaction optimization, and simplified scalability. researchgate.netazolifesciences.com The synthesis of this compound and its derivatives is an ideal candidate for this technological advancement.

Key opportunities in this area are:

Flow Synthesis of the Azabicyclic Core: Adapting the cobalt-catalyzed cycloaddition to a flow reactor could allow for precise control over reaction time and temperature, potentially improving yields and minimizing side reactions. soci.org Furthermore, flow chemistry enables the safe use of hazardous or unstable intermediates and high-pressure/high-temperature conditions that are often inaccessible in batch processing. azolifesciences.com

Automated Reaction Optimization: Coupling flow reactors with automated sampling and in-line analytical tools (e.g., LC/MS) can enable high-throughput screening of reaction conditions. soci.org The use of machine learning algorithms to guide these automated experiments can dramatically accelerate the discovery of optimal synthetic protocols. researchgate.net

Telescoped Synthesis: Automated flow platforms can "telescope" multiple synthetic steps together, eliminating the need for manual workup and isolation of intermediates. mit.edu This could be applied to generate a library of diverse 9-azabicyclo[4.2.1]nonane analogs for biological screening, significantly shortening drug discovery timelines. syrris.com

Computational Design of New Azabicyclic Derivatives with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. researchgate.net Applying these methods to the this compound system can guide experimental work and open new avenues of research.

Future computational studies could focus on:

Mechanism Elucidation: DFT calculations can provide detailed insights into the transition states and intermediates of the [6π + 2π] cycloaddition, helping to rationalize observed regioselectivity and providing a basis for designing more effective catalysts.

Predicting Novel Reactivity: As demonstrated by studies predicting the ring contraction of azabicycles to cyclobutanes, computational methods can be used to screen for the feasibility of new, unprecedented transformations before attempting them in the lab. acs.orgnih.gov This predictive power can save significant experimental resources.

In Silico Design: Computational tools can be used to design novel derivatives of this compound with tailored electronic and steric properties. By calculating properties such as HOMO-LUMO gaps, molecular electrostatic potential, and binding affinities to biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired applications, from medicinal chemistry to materials science. acs.org

Q & A

Q. What are the established synthetic routes for 9-Azabicyclo[4.2.1]non-7-ene, and how do reaction conditions influence yield?

Answer: Synthesis typically employs ring-closing metathesis (RCM) or photochemical cyclization of appropriately substituted precursors. For RCM, catalysts like Grubbs II (e.g., 5 mol% in dichloromethane under reflux) yield ~60–70% product, but steric hindrance in bicyclic systems may reduce efficiency . Photochemical methods using UV irradiation (λ = 254 nm) in inert solvents (e.g., acetonitrile) achieve moderate yields (~50%) but require rigorous exclusion of oxygen. Optimization should include kinetic monitoring via TLC or HPLC to identify side products (e.g., over-reduced byproducts) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : 1H^1H-NMR (400 MHz, CDCl3_3) shows diagnostic signals: bridgehead protons at δ 3.2–3.5 ppm (multiplet) and olefinic protons at δ 5.8–6.1 ppm. 13C^{13}C-NMR distinguishes azabicyclic carbons (δ 45–55 ppm) from olefinic carbons (δ 120–130 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 180.1389 (calculated for C8_8H13_{13}N: 180.1388).
  • IR : Stretching vibrations for C=N (1630–1680 cm1^{-1}) and C=C (1600–1650 cm1^{-1}) overlap; use deuterated solvents to minimize interference .

Q. What safety protocols are recommended for handling this compound?

Answer: While specific toxicological data are limited, structural analogs (e.g., 1,5-Diazabicyclo[4.3.0]-5-nonene) suggest hazards:

  • Use PPE (nitrile gloves, goggles) in fume hoods.
  • Avoid contact with oxidizing agents (e.g., peroxides) and acid chlorides due to incompatibility risks .
  • Store under nitrogen at –20°C to prevent degradation. Document waste disposal via institutional EH&S protocols .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for azabicyclic rearrangements?

Answer: Contradictions (e.g., competing [3,3]-sigmatropic vs. electrocyclic pathways) are addressed via:

  • DFT Calculations : Compare activation energies (e.g., B3LYP/6-31G* level) for intermediates. For example, a recent study showed a 12 kJ/mol preference for suprafacial electrocyclic opening over Cope rearrangement .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at bridgehead positions (e.g., C9) validates transition-state models. KIE > 1.2 indicates significant bond-breaking during rate-limiting steps .

Q. What strategies mitigate data variability in azabicyclo compound crystallography?

Answer:

  • Cocrystallization : Use chiral resolving agents (e.g., (–)-menthol) to stabilize enantiopure forms.
  • Low-Temperature XRD : Collect data at 100 K to minimize thermal motion artifacts.
  • DFT Refinement : Apply hybrid methods (e.g., Hirshfeld atom refinement) to resolve disordered regions in electron density maps .

Q. How can researchers design experiments to probe environmental interactions of this compound on indoor surfaces?

Answer:

  • Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to track adsorption/desorption kinetics on silica or polymer surfaces under controlled humidity (20–80% RH).
  • Oxidant Exposure Tests : React with ozone (50 ppb) in chamber studies; monitor degradation products via GC-MS. Preliminary data show nitroso derivatives forming at >60% RH .

Q. What methodologies validate the biological relevance of azabicyclo derivatives without commercial assay bias?

Answer:

  • Target-Based Screening : Use recombinant enzyme assays (e.g., acetylcholinesterase inhibition) with positive controls (e.g., donepezil).
  • SPR Biosensors : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to avoid false positives from fluorescence interference.
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1347323) to identify activity trends across structural analogs .

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in azabicyclo reactivity?

Answer:

  • Error Source Analysis : Check solvent effects (e.g., SMD continuum models vs. explicit solvent simulations).
  • Experimental Replication : Repeat kinetics under inert conditions (argon, Cu wire degassing) to exclude oxygen quenching.
  • Multivariate Statistics : Apply PCA to NMR/LC-MS datasets to identify outlier batches or unaccounted intermediates .

Q. What statistical frameworks are optimal for analyzing structure-activity relationships (SAR) in azabicyclo analogs?

Answer:

  • ML Models : Train random forest algorithms on descriptors (e.g., HOMO/LUMO, LogP) using open-source tools (RDKit, scikit-learn).
  • QSAR Validation : Apply leave-one-out cross-validation (LOOCV) with R2^2 > 0.7 and RMSE < 0.3 for robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.